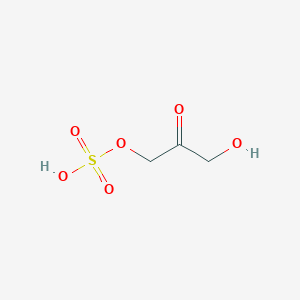
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a chemical compound known for its ability to form water-soluble complexes with various metals. This compound is often used in analytical chemistry, particularly for the spectrophotometric determination of iron. Its molecular formula is C24H14N2Na2O6S2, and it is commonly referred to as bathophenanthrolinedisulfonic acid disodium salt .
Mecanismo De Acción
Target of Action
The primary target of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, also known as Bathophenanthrolinedisulfonic acid disodium salt, is iron (Fe 2+) . This compound acts as a metal chelator, specifically binding to Fe 2+ ions .
Mode of Action
Bathophenanthrolinedisulfonic acid disodium salt forms a complex with Fe 2+ ions, making them unavailable to Fe 2+ transporters . This interaction inhibits the transport of iron into chloroplasts .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving iron transport. By chelating Fe 2+ ions and inhibiting their transport into chloroplasts, it disrupts the normal functioning of these organelles
Pharmacokinetics
It is noted that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of Bathophenanthrolinedisulfonic acid disodium salt’s action is the formation of a complex with Fe 2+ ions, rendering them unavailable for transport . This results in the inhibition of iron transport into chloroplasts
Action Environment
Given that the compound is water-soluble , it can be inferred that its action might be influenced by the hydration status of the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. This process is carried out by reacting 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthrolinedisulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and pH are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as iron, palladium, and europium.
Oxidation: Participates in oxidation reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., FeSO4, PdCl2) in aqueous solutions.
Oxidation: Often requires oxidizing agents like hydrogen peroxide or molecular oxygen, along with metal catalysts.
Major Products
Complexation: Produces metal complexes such as iron(II)-phenanthroline complexes.
Oxidation: Results in oxidized organic compounds, depending on the substrate used.
Aplicaciones Científicas De Investigación
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt has a wide range of applications in scientific research:
Analytical Chemistry: Used as a colorimetric reagent for the detection and quantification of iron in various samples.
Catalysis: Forms complexes with metals that act as catalysts in oxidation reactions.
Biological Studies: Employed in studies involving metal ion transport and chelation in biological systems.
Material Science: Utilized in the preparation of luminescent metal complexes for applications in optoelectronics and sensors.
Comparación Con Compuestos Similares
Similar Compounds
Bathocuproinedisulfonic acid disodium salt: Similar in structure but with different metal ion affinities.
Neocuproine: Another phenanthroline derivative with distinct chemical properties and applications.
Uniqueness
1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is unique due to its high solubility in water and its strong affinity for forming complexes with a wide range of metal ions. This makes it particularly useful in analytical and catalytic applications where water solubility and metal complexation are essential.
Propiedades
Número CAS |
52746-49-3 |
|---|---|
Fórmula molecular |
C24H14N2Na2O6S2 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
PCNDSIWXTYFWIA-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| 53744-42-6 52746-49-3 |
|
Números CAS relacionados |
28061-20-3 (Parent) |
Sinónimos |
4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


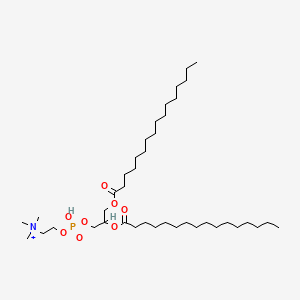

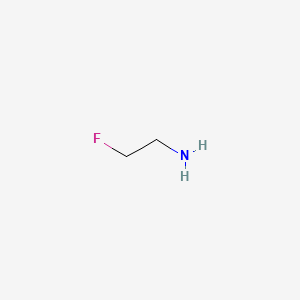
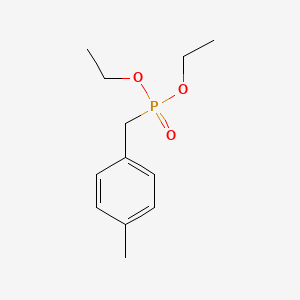

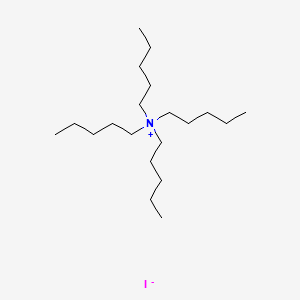

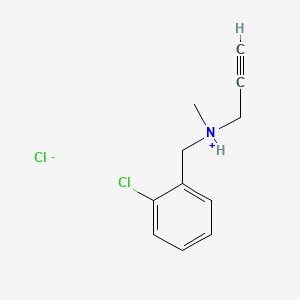
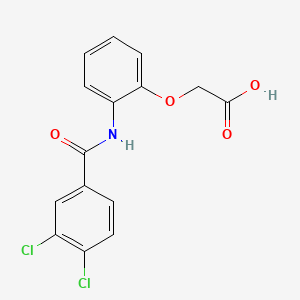
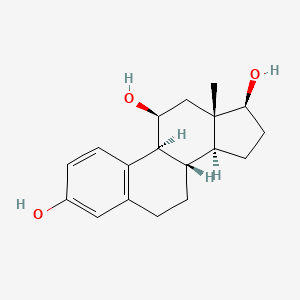

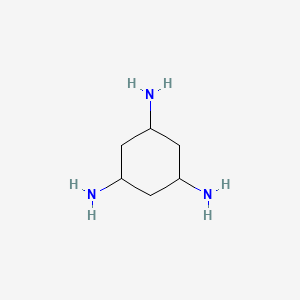
![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)
